8-Bromo-6-chloro-4-methyl-3-phenylcoumarin
Overview
Description
8-Bromo-6-chloro-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin typically involves the condensation of appropriate substituted phenols with β-ketoesters under acidic or basic conditions. One common method involves the use of 4-methyl-3-phenylcoumarin as a starting material, which is then brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-4-methyl-3-phenylcoumarin can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: The phenyl group can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties .
Scientific Research Applications
8-Bromo-6-chloro-4-methyl-3-phenylcoumarin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-phenylcoumarin: Lacks the bromine and chlorine atoms, resulting in different biological activities.
6-Chloro-4-methyl-3-phenylcoumarin: Contains only the chlorine atom, leading to distinct properties.
8-Bromo-4-methyl-3-phenylcoumarin: Contains only the bromine atom, affecting its reactivity and biological activity.
Uniqueness
The presence of both bromine and chlorine atoms in 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin makes it unique compared to other similar compounds.
Biological Activity
8-Bromo-6-chloro-4-methyl-3-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a coumarin backbone with bromine and chlorine substituents, which are critical for its biological activity. The presence of these halogens can enhance the compound's lipophilicity and modulate its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of coumarin derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. This compound demonstrates significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases. In assays measuring DPPH radical scavenging activity, it exhibited an IC50 value comparable to well-known antioxidants.
Enzyme Inhibition
Another notable biological activity is the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative disorders like Alzheimer's disease. The compound's inhibitory potential was assessed using Ellman's method, revealing promising results.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Enzyme Interaction : The halogen substituents enhance binding affinity to active sites on enzymes like AChE and BuChE, thereby inhibiting their activity.
- Antioxidant Mechanism : The electron-rich structure allows it to donate electrons to free radicals, neutralizing them effectively.
Case Studies
Several studies have explored the pharmacological effects of coumarins, including derivatives like this compound:
- Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that this coumarin derivative significantly reduced cell viability through apoptosis induction.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage by enhancing antioxidant enzyme activities.
Properties
IUPAC Name |
8-bromo-6-chloro-4-methyl-3-phenylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c1-9-12-7-11(18)8-13(17)15(12)20-16(19)14(9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNKFMFZOXQAGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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